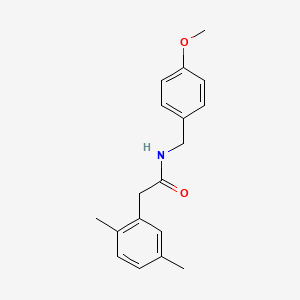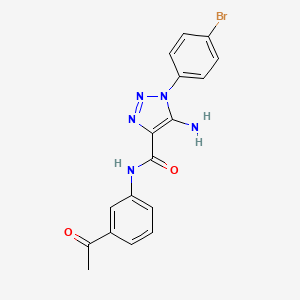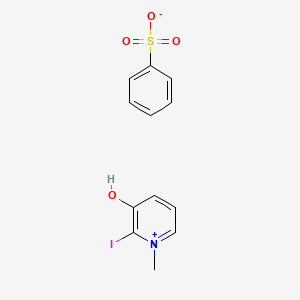![molecular formula C16H18N2O3 B5155363 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C18H20N2O4.
Mechanism of Action
The exact mechanism of action of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. The compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide is its relatively simple synthesis method, which allows for the production of high purity product. The compound also exhibits potent therapeutic properties, making it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify any potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound exhibits potent anti-inflammatory, analgesic, and anticonvulsant effects and has been investigated for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide involves the reaction of 2-(2-methoxyphenoxy) acetyl chloride with 3-pyridine methanol in the presence of a base such as triethylamine. The resulting product is then treated with propanoyl chloride to obtain this compound. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15(19)18-11-12-7-6-10-17-16(12)21-14-9-5-4-8-13(14)20-2/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMWAMQEMKFKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)